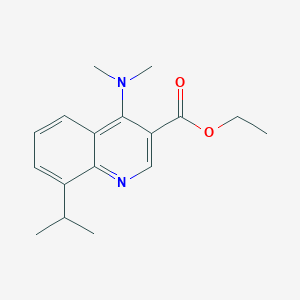
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino group and the isopropyl group. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in UV-curing applications.
4-Dimethylaminopyridine: Used as a nucleophilic catalyst in various organic reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Employed as a coupling agent in peptide synthesis.
Uniqueness
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate stands out due to its unique quinoline core structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile modifications, making it a valuable compound in both research and industrial applications.
Biological Activity
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structure and Properties
This compound can be characterized by its unique molecular structure, which influences its biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating cell membrane penetration and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.
- Case Study : A study evaluated the antibacterial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial effects .
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests.
- Findings : The compound exhibited a scavenging activity of 75% at a concentration of 100 µg/mL in the DPPH assay, suggesting a strong potential for preventing oxidative stress-related damage .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Binding : The compound has been shown to bind to DNA, leading to the inhibition of DNA replication in bacterial cells. This mechanism is crucial for its antimicrobial activity .
- Enzyme Inhibition : this compound inhibits key enzymes involved in bacterial metabolism, such as DNA gyrase. Molecular docking studies revealed strong binding affinity to the enzyme's active site .
Research Findings Summary
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-6-21-17(20)14-10-18-15-12(11(2)3)8-7-9-13(15)16(14)19(4)5/h7-11H,6H2,1-5H3 |
InChI Key |
PMBAUSHBKUTQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















